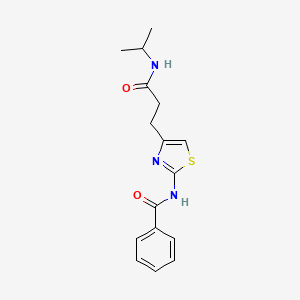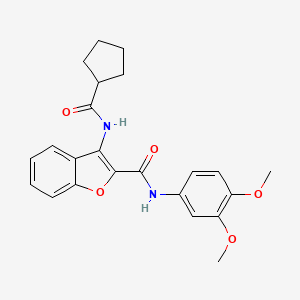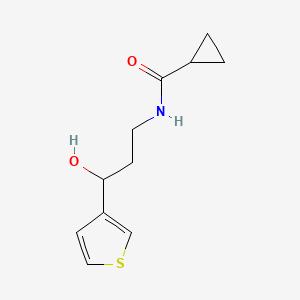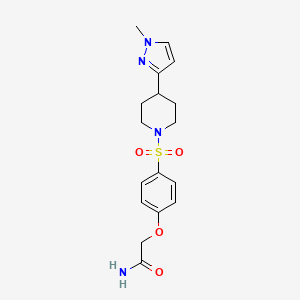
2-(4-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a type of aromatic heterocycle. Pyrazoles are known for their wide range of biological activities . The compound also contains a piperidine ring, which is a common feature in many pharmaceuticals . The sulfonyl group and phenoxy group could potentially contribute to the compound’s reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the molecular structure of complex organic compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group might undergo reactions with nucleophiles, and the pyrazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors like its molecular structure, polarity, and functional groups. These properties could include things like solubility, melting point, boiling point, and stability .Applications De Recherche Scientifique
Fluorescence-Tagged Histamine H3 Receptor Ligands
Compounds similar to "2-(4-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenoxy)acetamide", particularly those involving piperidine derivatives, have been coupled to fluorescent moieties for the development of novel histamine H3 receptor ligands. These compounds have shown good to excellent affinities for the histamine H3 receptor, making them potent tools for identifying and understanding the binding site on this receptor. The research has implications for in vivo screening and antagonist potencies, highlighting their potential in therapeutic applications and receptor site mapping (Amon et al., 2007).
Sulfonyl Derivatives of Phenoxyacetamide
Investigations into sulfonyl derivatives of phenoxyacetamide, which bear structural resemblance to the query compound, have led to the synthesis of various compounds with potential applications in chemical research and synthesis. These studies have provided insights into the reactivity and functionalization of phenoxyacetamide derivatives, enabling the development of new chemical entities with diverse applications, ranging from material science to pharmaceuticals (Cremlyn & Pannell, 1978).
Antimicrobial Activity of Heterocycles
Research on compounds incorporating the pyrazole moiety, similar to the one in the query compound, has led to the synthesis of new heterocycles with significant antimicrobial activity. These studies are crucial for the development of new antimicrobial agents, contributing to the fight against resistant microbial strains. The synthesis and evaluation of these compounds provide a foundation for further research into potent antimicrobial agents (El‐Emary et al., 2002).
Novel Coordination Complexes and Antioxidant Activity
The synthesis of novel coordination complexes involving pyrazole-acetamide derivatives, akin to the query compound, has been explored for their potential in forming supramolecular architectures through hydrogen bonding interactions. These complexes have been evaluated for their antioxidant activity, demonstrating significant potential in oxidative stress-related research and applications. This line of research opens up new avenues for the development of compounds with therapeutic and material science applications (Chkirate et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
2-[4-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonylphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-20-9-8-16(19-20)13-6-10-21(11-7-13)26(23,24)15-4-2-14(3-5-15)25-12-17(18)22/h2-5,8-9,13H,6-7,10-12H2,1H3,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOTXYRITOERCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2555256.png)
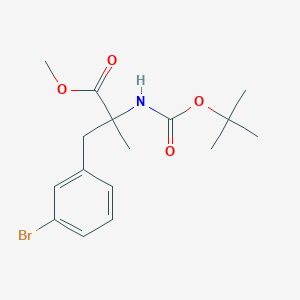
![tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate](/img/no-structure.png)
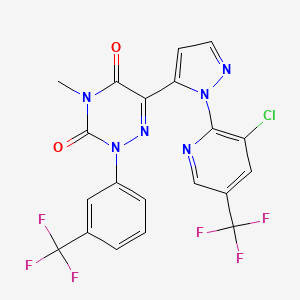
![N-[4-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide](/img/structure/B2555263.png)
![2-(2-Methoxyphenyl)-5-[4-(phenylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2555264.png)
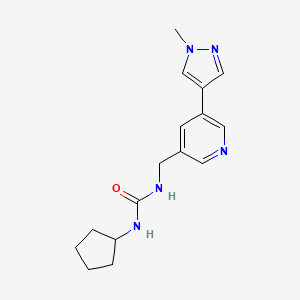
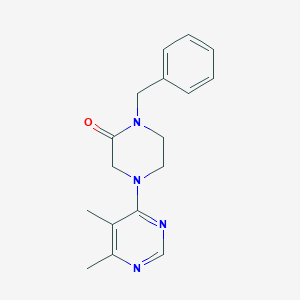
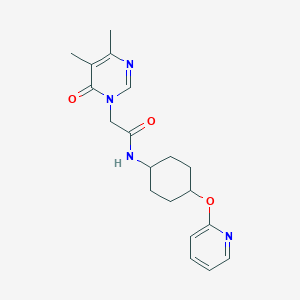
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2555271.png)
![2-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2555273.png)
